molecular formula C10H7N3S B11900049 Thiazolo[5,4-c]isoquinolin-2-amine

Thiazolo[5,4-c]isoquinolin-2-amine

Cat. No.: B11900049
M. Wt: 201.25 g/mol
InChI Key: DRSNWIFPQOZJSZ-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]isoquinolin-2-amine (: 10296-35-2) is a nitrogen and sulfur-containing heterocyclic compound with the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol . This fused bicyclic scaffold is of significant interest in medicinal chemistry and materials science research. The thiazoloisioquinoline core is a privileged structure in drug discovery. While specific biological data for this exact analogue is limited in the public domain, closely related thiazolo[5,4- f ]quinoline derivatives have recently been identified as promising antimicrobial agents, demonstrating potent activity against pathogens like Staphylococcus aureus and Escherichia coli . These studies highlight the potential of the thiazoloquinoline framework to interact with biological targets such as bacterial DNA gyrase, often through a synergistic network of hydrogen bonding and π-interactions . Furthermore, the structural motif is a valuable substrate for further chemical exploration. Recent scientific literature describes the functionalization of thiazolo[5,4-c]isoquinolines via Suzuki-Miyaura coupling , a powerful method for creating diverse chemical libraries for screening and for tuning photophysical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[5,4-c]isoquinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-8-7-4-2-1-3-6(7)5-12-9(8)14-10/h1-5H,(H2,11,13)

InChI Key

DRSNWIFPQOZJSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2N=C(S3)N

Origin of Product

United States

Synthetic Methodologies for Thiazolo 5,4 C Isoquinolin 2 Amine and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the thiazolo[5,4-c]isoquinoline ring system can be achieved through various synthetic routes, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing isoquinoline (B145761) core.

Cyclization Reactions in Thiazolo[5,4-c]isoquinoline Formation

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems. For the formation of the thiazolo[5,4-c]isoquinoline skeleton, the intramolecular cyclization of appropriately substituted isoquinoline precursors is a key strategy.

A well-established method for the synthesis of Thiazolo[5,4-c]isoquinolin-2-amine involves the cyclization of 4-amino-3-thiocyanoisoquinoline. doi.org This classical approach has proven to be a reliable route to the target compound. The synthesis of the parent compound, thiazolo[5,4-c]isoquinoline, was successfully achieved through the formation of 2-aminothiazolo[5,4-c]isoquinoline as a key intermediate. doi.org The process begins with the thiocyanation of 4-aminoisoquinoline (B122460) to yield 4-amino-3-thiocyanoisoquinoline. Subsequent intramolecular cyclization of this intermediate leads directly to the formation of the desired this compound. doi.org This cyclization is typically achieved by heating the precursor in the presence of a suitable acid, which facilitates the nucleophilic attack of the amino group onto the carbon atom of the thiocyanate (B1210189) group.

Expanding on the principle of intramolecular cyclization, the use of ortho-amino-thiocyanato-isoquinolines represents a more general approach to the synthesis of 2-aminothiazolo[5,4-c]isoquinolines. While the specific isomer, 4-amino-3-thiocyanoisoquinoline, is a prime example, the broader class of isoquinolines with an amino group positioned ortho to a thiocyanate group can theoretically undergo a similar cyclization to form the corresponding thiazolo[5,4-c]isoquinoline derivatives. This methodology is analogous to the synthesis of other fused 2-aminothiazole (B372263) systems where an ortho-amino-thiocyanato aromatic precursor is employed. The reaction proceeds via an intramolecular nucleophilic attack of the amino group on the thiocyanate moiety, leading to the formation of the fused thiazole ring. The specific substitution pattern on the isoquinoline ring will determine the final structure of the resulting thiazolo[5,4-c]isoquinoline derivative.

One-Pot Synthetic Strategies for Thiazole Ring Formation

In the quest for more efficient and sustainable synthetic methods, one-pot reactions have emerged as a powerful tool. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. While a specific one-pot synthesis for this compound has not been extensively reported, the principles of one-pot synthesis of 2-aminothiazoles are well-established and can be conceptually applied.

Dithiooxamide-Mediated Annulation with 2-Halobenzaldehydes

A contemporary and versatile approach for the synthesis of the thiazolo[5,4-c]isoquinoline scaffold involves the reaction of dithiooxamide (B146897) with 2-halobenzaldehydes. rsc.org This method provides a direct route to the fused ring system and offers the potential for the introduction of various substituents. The reaction proceeds through a condensation and subsequent annulation process, where the dithiooxamide acts as a key building block for the formation of the thiazole ring. The presence of a halogen atom at the ortho position of the benzaldehyde (B42025) is crucial for the final cyclization step, which leads to the formation of the isoquinoline portion of the molecule.

This reaction can be influenced by various factors, including the nature of the halogen, the substituents on the benzaldehyde ring, and the reaction conditions. The use of a catalyst has been shown to significantly impact the outcome of the reaction.

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthetic methods described above can be significantly enhanced through the use of appropriate catalytic systems and the optimization of reaction conditions.

In the dithiooxamide-mediated annulation, the use of a Lewis acid catalyst, such as lanthanum(III) triflate (La(OTf)₃), has been shown to favor the formation of the thiazolo[5,4-c]isoquinoline product. rsc.org The catalyst likely coordinates to the carbonyl group of the benzaldehyde, activating it towards nucleophilic attack by the dithiooxamide. This catalytic effect can lead to higher yields and improved selectivity for the desired product.

Electrochemical methods also present a modern approach to the synthesis of 2-aminothiazoles, offering a potentially greener and more controlled reaction environment. beilstein-journals.org The optimization of parameters such as current density, electrode material, and electrolyte can lead to high-yielding and selective syntheses. beilstein-journals.org While not yet specifically applied to this compound, these advanced techniques offer promising avenues for future synthetic explorations.

Below is a table summarizing the key synthetic approaches and the typical reaction conditions employed.

Synthetic Approach Starting Materials Key Intermediates Typical Reagents/Catalysts Reference
Cyclization4-Amino-3-thiocyanoisoquinoline-Acid (e.g., HCl) doi.org
Dithiooxamide AnnulationDithiooxamide, 2-Halobenzaldehyde-Lanthanum(III) triflate rsc.org

Table 1: Overview of Synthetic Methodologies

Further research into novel catalytic systems and a systematic optimization of reaction parameters will undoubtedly lead to even more efficient and versatile syntheses of this compound and its derivatives, paving the way for their broader application in various scientific fields.

Role of Lanthanum(III) Triflate Catalysis

Recent advancements have highlighted the efficacy of Lanthanum(III) triflate (La(OTf)₃) as a catalyst in the synthesis of thiazolo[5,4-c]isoquinolines. researchgate.netdntb.gov.ua This Lewis acid has been found to be particularly effective in promoting the condensation and cyclization reactions required for the formation of the thiazole ring. researchgate.netresearchgate.net The use of La(OTf)₃ can lead to higher yields and cleaner reactions compared to traditional methods. researchgate.net For instance, a recently reported synthesis of 2-alkylthiazolo[5,4-c]isoquinolines utilized La(OTf)₃ to facilitate the reaction, demonstrating its utility in preparing this class of compounds. researchgate.netdntb.gov.ua The catalyst likely activates the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack and thereby accelerating the key bond-forming steps of the reaction. researchgate.net

Influence of Bases and Solvents in Thiazole Synthesis

The choice of base and solvent plays a crucial role in the synthesis of the thiazole ring within the thiazolo[5,4-c]isoquinoline framework. In a classical approach, the cyclization of 4-amino-3-thiocyanoisoquinoline to form 2-aminothiazolo[5,4-c]isoquinoline is achieved by treatment with a base. cdnsciencepub.com The reaction mixture is typically basified with a solid carbonate, such as sodium carbonate, to facilitate the intramolecular nucleophilic attack of the amino group on the thiocyanate carbon. cdnsciencepub.com The selection of an appropriate solvent is also critical for reaction efficiency. For instance, the recrystallization of the final product is often performed in solvents like benzene (B151609) to obtain pure crystalline needles. cdnsciencepub.com

Microwave-Assisted Synthesis in Analog Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of various heterocyclic compounds, including analogs of this compound. nih.govnih.gov This technology offers several advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced reaction reproducibility. nih.gov In the context of preparing related thiazolo-fused systems, microwave irradiation has been successfully employed for key steps like Dimroth rearrangements and cyclization reactions. nih.govnih.gov For example, the synthesis of thiazolo[5,4-f]quinazolines, a related scaffold, has been significantly expedited through microwave-assisted procedures, allowing for the convenient preparation of a library of derivatives. nih.gov This approach often allows for one-pot sequential processes, further streamlining the synthesis of complex molecules. mdpi.com

Synthesis of Substituted this compound Derivatives

The ability to introduce a variety of substituents onto the thiazolo[5,4-c]isoquinoline core is crucial for developing compounds with tailored properties. Synthetic chemists have devised several strategies to achieve this, focusing on modifications at the 2-position of the thiazole ring.

Strategies for 2-Substituted Derivatives

A common and effective strategy for introducing substituents at the 2-position involves the initial synthesis of 2-chlorothiazolo[5,4-c]isoquinoline. This key intermediate is prepared from 2-aminothiazolo[5,4-c]isoquinoline via a diazotization reaction followed by treatment with cuprous chloride. cdnsciencepub.com The resulting 2-chloro derivative serves as a versatile precursor for a range of 2-substituted analogs through nucleophilic displacement of the chlorine atom. cdnsciencepub.comdoi.org This method allows for the introduction of various functional groups, providing access to a diverse set of compounds for further investigation.

Synthesis of 2-Alkyl and 2-Aryl Derivatives

The synthesis of 2-alkyl and 2-aryl derivatives of thiazolo[5,4-c]isoquinoline has been a focus of recent research. researchgate.netdntb.gov.ua One approach involves the reaction of dithiooxamide with appropriately substituted 2-halobenzaldehydes. researchgate.net This reaction can lead to the formation of both thiazolo[5,4-d]thiazoles and thiazolo[5,4-c]isoquinolines, with the product distribution being highly dependent on the nature and position of the halogen atoms and other substituents on the aldehyde. researchgate.net Another strategy for accessing 2-aryl derivatives involves the reaction of an isothiocyanate intermediate with various anilines. nih.gov For the synthesis of 2-alkyl derivatives, a recently developed method utilizes La(OTf)₃ catalysis. researchgate.netdntb.gov.ua

Introduction of Halogen and Trifluoromethyl Substituents

The introduction of halogen and trifluoromethyl groups into the thiazolo[5,4-c]isoquinoline scaffold is of significant interest due to the potential of these substituents to modulate the physicochemical and biological properties of the molecule. Halogen atoms can be introduced at the 2-position via the Sandmeyer reaction, starting from 2-aminothiazolo[5,4-c]isoquinoline. cdnsciencepub.com For instance, diazotization of the 2-amino group followed by reaction with cuprous chloride yields 2-chlorothiazolo[5,4-c]isoquinoline. cdnsciencepub.com

The synthesis of derivatives bearing trifluoromethyl groups has also been explored in related heterocyclic systems. For example, in the synthesis of thiazolo[5,4-f]quinazolines, derivatives with a trifluoromethylphenylamino group at the 9-position have been prepared. nih.gov The synthesis of 5,7-bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has also been reported, showcasing methods for incorporating multiple trifluoromethyl groups. researchgate.net These strategies could potentially be adapted for the synthesis of trifluoromethyl-substituted thiazolo[5,4-c]isoquinolines.

Mechanistic Investigations of this compound Synthesis

The formation of this compound through the cyclization of 4-amino-3-thiocyano-isoquinoline is a key synthetic transformation. While extensive kinetic or computational studies on the reaction mechanism are not widely reported in the literature, a plausible mechanistic pathway has been proposed based on fundamental principles of organic chemistry and spectator effects of substituents.

The primary synthetic route to this compound involves the intramolecular cyclization of 4-amino-3-thiocyano-isoquinoline. nih.gov This precursor is prepared from 4-aminoisoquinoline, which undergoes thiocyanation to introduce the reactive thiocyano group at the C-3 position. The subsequent cyclization is typically achieved by heating the 4-amino-3-thiocyano-isoquinoline intermediate.

The reaction proceeds to give 2-aminothiazolo[5,4-c]isoquinoline in a high yield of 83%. researchgate.net The product is a yellow solid with a high melting point of 292-294 °C. researchgate.net Spectroscopic analysis confirms the structure of the product. The infrared spectrum shows the disappearance of the thiocyano absorption band and the appearance of bands corresponding to a primary amino group. researchgate.net

Starting MaterialReagentProductYield (%)Melting Point (°C)
4-amino-3-thiocyano-isoquinolineHeatThis compound83292-294
Data derived from Hall & Taurins, 1966. researchgate.net

Further derivatization of the 2-amino group has been reported. For instance, treatment of this compound with acetic anhydride (B1165640) and pyridine (B92270) yields the corresponding monoacetyl derivative. researchgate.net

The proposed mechanism for the formation of the thiazole ring is an intramolecular nucleophilic attack of the nitrogen atom of the amino group at the C-4 position on the carbon atom of the thiocyano group at the C-3 position. researchgate.net This type of reaction is a classic example of a cyclization reaction leading to the formation of a heterocyclic system.

The success of this cyclization is attributed to the favorable electronic properties of the isoquinoline ring system. The electron density at the amino nitrogen is crucial for the nucleophilic attack. It has been noted that a decrease in the electron density around this nitrogen atom would inhibit the reaction. researchgate.net This suggests that electron-withdrawing groups on the isoquinoline ring could hinder the cyclization, while electron-donating groups might facilitate it.

The proposed mechanism can be visualized as a two-step process:

Nucleophilic Attack: The lone pair of electrons on the exocyclic amino group attacks the electrophilic carbon of the thiocyanate group.

Ring Closure and Aromatization: This attack leads to the formation of a five-membered ring. Subsequent proton transfer and tautomerization result in the stable aromatic this compound.

While this mechanism is chemically reasonable, detailed experimental or computational studies to fully elucidate the reaction pathway, including the identification of any intermediates and the determination of the rate-determining step, are not extensively documented. Such studies, for instance involving kinetic analysis under different conditions or the use of isotopic labeling, would provide a more comprehensive understanding of this important synthetic reaction.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

Analysis of the parent compound, Thiazolo[5,4-c]isoquinoline, provides a basis for predicting the spectral features of its 2-amino derivative. The proton NMR spectrum of the parent compound would exhibit characteristic signals for the protons on the isoquinoline (B145761) and thiazole (B1198619) rings. The introduction of an amino group at the 2-position of the thiazole ring would be expected to cause a significant upfield shift in the resonance of the adjacent thiazole proton due to the electron-donating nature of the amino group. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the heterocyclic system. The carbon atom bearing the amino group (C-2) would experience a significant upfield shift compared to the corresponding carbon in the unsubstituted parent compound.

A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be invaluable for the definitive assignment of all proton and carbon signals, confirming the connectivity and completing the structural puzzle of Thiazolo[5,4-c]isoquinolin-2-amine.

¹⁹F NMR for Fluorinated Derivatives

Currently, there is no publicly available research detailing the synthesis or ¹⁹F NMR spectroscopic analysis of fluorinated derivatives of this compound. The introduction of fluorine atoms into a molecule can significantly alter its electronic properties and biological activity, making the study of such derivatives a promising area for future research. ¹⁹F NMR would be an essential tool in the characterization of these potential new compounds, providing a direct and sensitive method to confirm the presence and environment of the fluorine atoms.

Chemical Shift Analysis and Proton Environment Studies

The chemical shifts observed in the ¹H NMR spectrum are highly sensitive to the electronic environment of each proton. In this compound, the protons on the benzene (B151609) ring of the isoquinoline moiety would exhibit a complex splitting pattern, influenced by the fusion of the thiazole ring. The proton at the C-9 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the nearby nitrogen atom in the isoquinoline ring system. cdnsciencepub.com The protons of the amino group would readily exchange with deuterium (B1214612) in the presence of D₂O, leading to the disappearance of their signal in the ¹H NMR spectrum, a classic test for labile protons. The precise chemical shifts would provide a detailed map of the electron density distribution across the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its key structural features.

The synthesis of 2-aminothiazolo[5,4-c]isoquinoline from 4-amino-3-thiocyanoisoquinoline is marked by a clear change in the IR spectrum. The strong absorption band corresponding to the thiocyano group (-S-C≡N) at approximately 2143 cm⁻¹ in the starting material disappears upon cyclization. cdnsciencepub.com Concurrently, new bands characteristic of a primary amino group (-NH₂) appear. These include N-H stretching vibrations, which typically manifest as a pair of bands in the region of 3400-3200 cm⁻¹, and an N-H bending (scissoring) vibration around 1662 cm⁻¹. cdnsciencepub.com The spectrum would also display characteristic absorptions for the aromatic C-H stretching and C=C and C=N stretching vibrations of the fused heterocyclic rings. A band around 747 cm⁻¹ would indicate the presence of an ortho-disubstituted benzene ring. cdnsciencepub.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Amino)3400 - 3200 (typically two bands)Medium
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C=N Stretch (Thiazole/Isoquinoline)1650 - 1500Medium to Strong
N-H Bend (Amino)~1662Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-H Bend (o-disubstituted benzene)~747Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While specific high-resolution mass spectrometry data for this compound is not documented in the searched literature, this technique would be crucial for confirming its elemental composition. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₁₀H₇N₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally determined value to confirm the identity of the compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of fragments such as HCN, NH₂, or parts of the isoquinoline ring system.

Electron Ionization (EI) and Fast Atom Bombardment (FAB) MS

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. Electron Ionization (EI) and Fast Atom Bombardment (FAB) are two distinct ionization methods that provide complementary information for the structural elucidation of this compound.

Electron Ionization (EI-MS): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and extensive, reproducible fragmentation. uab.edu The resulting mass spectrum is a unique fingerprint of the compound, revealing the connectivity of its atoms through the analysis of its fragment ions.

For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pathways are predicted to involve the characteristic cleavage of both the thiazole and isoquinoline ring systems. Studies on related thiazole and fused heterocyclic systems show common fragmentation patterns such as the loss of nitrogen from the molecular ion, cleavage of the thiazole ring, and successive loss of small functional groups. rsc.orgsapub.orgresearchgate.net The isoquinoline portion may undergo fragmentation through the loss of HCN or other small molecules, a pattern observed in isoquinoline alkaloids. nih.gov

Hypothetical EI-MS Fragmentation Data for this compound

m/z Value (Hypothetical) Interpretation Fragmentation Pathway
201 Molecular Ion [M]+• Ionization of the parent molecule.
185 [M-NH2]+ Loss of the 2-amine group.
174 [M-HCN]+• Loss of hydrogen cyanide from the isoquinoline ring.
158 [M-HNCS]+ Cleavage and loss of a thiocyanic acid radical from the thiazole-amine moiety.

This table is representative and illustrates expected fragmentation patterns based on the analysis of similar heterocyclic structures.

Fast Atom Bombardment (FAB-MS): In contrast to EI, FAB is a soft ionization technique where the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). umd.edu This method imparts less energy to the analyte molecule, resulting in minimal fragmentation and typically producing a prominent pseudomolecular ion, such as [M+H]+ (in positive ion mode) or [M-H]- (in negative ion mode). umd.edu

For this compound, FAB-MS would be primarily used to unequivocally confirm its molecular weight. The spectrum would be dominated by the protonated molecule at an m/z value corresponding to its molecular weight plus the mass of a proton, providing a clear confirmation of its elemental composition when analyzed with high-resolution mass spectrometry. This technique is particularly valuable for thermally labile or non-volatile compounds.

Expected Primary Ion in FAB-MS

Ion Type Expected m/z Significance

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and conformation of the molecule. Furthermore, it reveals how molecules arrange themselves in the solid state, a phenomenon known as molecular packing, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking.

For this compound, a single-crystal X-ray diffraction study would provide irrefutable proof of its fused heterocyclic structure. The analysis would confirm the planarity of the aromatic thiazolo-isoquinoline system. The crystal structure would likely reveal intermolecular hydrogen bonds formed between the hydrogen atoms of the 2-amine group of one molecule and the nitrogen atom of the isoquinoline ring or the thiazole ring of a neighboring molecule. Such interactions are common in the crystal structures of related nitrogen-containing heterocycles. nih.govnih.gov These interactions dictate the supramolecular assembly of the compound in the crystal lattice.

Representative Crystallographic Data for a Thiazolo-fused Heterocycle

Parameter Example Value Significance for this compound
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/n Defines the symmetry elements within the unit cell.
Bond Length (C-S) ~1.75 Å Confirms the carbon-sulfur single bond within the thiazole ring.
Bond Length (C=N) ~1.30 Å Confirms the carbon-nitrogen double bond in the thiazole ring.

This table contains example data from published structures of related heterocyclic compounds nih.govnih.gov to illustrate the type of information obtained from an X-ray crystallographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic and conjugated systems like this compound, the primary electronic transitions observed are π→π* and n→π*.

The extensive conjugated π-system of the Thiazolo[5,4-c]isoquinoline core is expected to give rise to intense absorption bands in the UV region, typically between 200 and 400 nm. These bands are attributed to π→π* transitions. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons (n-electrons) also allows for n→π* transitions, which are generally much weaker in intensity and may be observed as shoulders on the more intense π→π* bands. researchgate.net The solvent used can influence the position of these absorption maxima (λmax). Studies on related benzothiazole (B30560) derivatives show complex spectra with multiple absorption bands corresponding to these transitions. researchgate.net

Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Type of Electronic Transition Associated Chromophore
~230-250 nm π→π* High-energy transition of the fused aromatic system.
~280-320 nm π→π* Transition involving the entire conjugated thiazolo-isoquinoline system.

This table is a prediction based on the known spectroscopic properties of similar large, conjugated heterocyclic systems. researchgate.netresearchgate.net

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed for chiral molecules, making CD an invaluable tool for determining the stereochemistry and conformation of enantiomers. An achiral molecule will not produce a CD signal.

This compound is an achiral molecule due to its planar aromatic structure and lack of any stereocenters. Therefore, in its isolated form, it is CD-inactive and would not be expected to show a CD spectrum.

However, CD spectroscopy would become a critical analytical technique under two conditions:

Chiral Derivatization: If a chiral auxiliary were attached to the molecule, or if a substituent creating a stereocenter was introduced, the resulting derivative would be chiral and would exhibit a CD spectrum. The sign of the Cotton effects (positive or negative peaks) in the spectrum could then be used to determine the absolute configuration of the new stereocenter by comparing it to data from structurally similar compounds or computational models.

Binding to a Chiral Environment: If this compound binds to a large, chiral macromolecule such as a protein or DNA, an induced CD spectrum can be observed in the absorption region of the small molecule. This induced signal provides information about the binding event and the conformation of the molecule in its bound state.

Hypothetical CD Data for a Chiral Derivative of this compound

Wavelength (nm) Type of Cotton Effect Interpretation
290 Positive Corresponds to a specific electronic transition, with the sign indicating a particular stereochemical configuration (e.g., 'R' or 'S').

This table illustrates how CD data would be presented for a hypothetical chiral version of the title compound.

Computational Chemistry and in Silico Approaches for Thiazolo 5,4 C Isoquinolin 2 Amine

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that facilitate the discovery and design of new drugs. For the thiazolo[5,4-c]isoquinoline scaffold, a key CADD approach has been the prediction of its biological targets, a crucial first step in understanding its pharmacological relevance.

Target Prediction Using Mondrian Conformal Prediction and Chemical Databases (e.g., ChEMBL)

To identify potential protein targets for the thiazolo[5,4-c]isoquinoline framework, a computational strategy involving Mondrian Conformal Prediction (MCP) coupled with the extensive ChEMBL database has been employed. researchgate.net The ChEMBL database, containing a vast repository of bioactive molecules with their drug-like properties, serves as a rich source for training predictive models.

In a specific study, this CADD approach was applied to a focused library of sixteen thiazolo[5,4-c]isoquinoline derivatives. researchgate.net The MCP method, a machine learning technique, was used to predict the probability of these compounds being active against various biological targets. This in silico screening identified acetylcholinesterase (AChE) as a highly probable target for this class of compounds. researchgate.net AChE is an enzyme of significant interest due to its role in the hydrolysis of the neurotransmitter acetylcholine (B1216132) and its implication in neurodegenerative diseases such as Alzheimer's.

Virtual Screening and Ligand-Based Drug Design

Following the initial identification of a potential target, virtual screening and ligand-based drug design methods can be utilized to refine the search for potent molecules. In the case of the thiazolo[5,4-c]isoquinoline derivatives, the similarity to known acetylcholinesterase inhibitors was assessed using the Tanimoto coefficient (TC). The calculated TC values for all sixteen derivatives ranged from 0.69 to 0.88, indicating a moderate to high degree of structural similarity to known AChE ligands and further supporting the potential for these compounds to interact with this enzyme. researchgate.net

Molecular Docking and Dynamics Simulations

To gain a deeper understanding of the interaction between the thiazolo[5,4-c]isoquinoline derivatives and their predicted target, molecular docking and dynamics simulations are powerful tools. These methods provide insights into the specific binding modes and the energetic favorability of these interactions.

Elucidation of Ligand-Protein Binding Modes

Molecular docking studies were conducted to investigate the binding action of the sixteen thiazolo[5,4-c]isoquinoline derivatives against the acetylcholinesterase enzyme (PDB ID: 4EY4). researchgate.net These simulations aim to predict the preferred orientation of the ligand when bound to the active site of the protein. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS), and understanding how ligands interact with these sites is crucial for designing effective inhibitors.

Prediction of Binding Affinities and Energy Scores

A critical aspect of molecular docking is the prediction of binding affinities, often expressed as a free energy of binding (ΔG). researchgate.net Lower ΔG values indicate a more favorable and stable interaction between the ligand and the protein. For the thiazolo[5,4-c]isoquinoline derivatives, the calculated binding affinities provided a quantitative measure of their potential as AChE inhibitors.

The study identified several derivatives with particularly low calculated ΔG values, suggesting they are the most promising candidates for potent AChE inhibition. researchgate.net Specifically, the trifluoromethyl-substituted derivative (compound 14 ), and two fluoro-substituted derivatives (compounds 2 and 13 ), along with a chloro-substituted derivative (compound 7 ), exhibited the lowest binding energy scores with values of –11.0, -10.9, -10.9, and -10.8 kcal/mol, respectively. researchgate.net These findings highlight the importance of specific substitutions on the thiazolo[5,4-c]isoquinoline scaffold for optimizing the interaction with the acetylcholinesterase active site.

Theoretical Prediction of Biological Activities

In silico target prediction for the thiazolo[5,4-c]isoquinoline scaffold has identified several potential biological targets. A notable study utilized a computer-aided drug design (CADD) approach on a library of sixteen thiazolo[5,4-c]isoquinoline derivatives. nih.gov Through Mondrian conformal prediction with the ChEMBL database, acetylcholinesterase (AChE) was identified as a highly probable target for this class of compounds. nih.gov Molecular docking studies further supported this prediction, elucidating the binding interactions of these derivatives within the active site of AChE. nih.gov

The unsubstituted thiazolo[5,4-c]isoquinoline, along with its substituted derivatives, demonstrated potential interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov For instance, the unsubstituted derivative showed a calculated binding energy that suggests a favorable interaction. nih.gov This dual-binding capability is a characteristic of several potent AChE inhibitors.

Another computational investigation into 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines suggested their potential as kinase inhibitors. amerigoscientific.com This prediction opens another avenue for the therapeutic application of this heterocyclic system. The diverse predicted activities highlight the importance of the thiazolo[5,4-c]isoquinoline core in interacting with various biological macromolecules.

Table 1: Predicted Biological Targets for Thiazolo[5,4-c]isoquinoline Derivatives

Predicted Target Computational Method Reference
Acetylcholinesterase (AChE) Target Prediction (Mondrian Conformal Prediction), Molecular Docking nih.gov
Kinases In Silico Prediction amerigoscientific.com

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules, which is crucial for understanding their reactivity, stability, and potential for intermolecular interactions. While specific quantum chemical studies solely on Thiazolo[5,4-c]isoquinolin-2-amine are not extensively available, the properties of the parent heterocyclic systems—thiazole (B1198619) and isoquinoline (B145761)—have been investigated, allowing for a theoretical extrapolation to the fused system.

The electronic structure of this compound is characterized by a fused aromatic system composed of a benzene (B151609) ring, a pyridine (B92270) ring, and a thiazole ring. Isoquinoline itself is an aromatic compound with a 10 π-electron system, adhering to Hückel's rule. youtube.comscribd.com The nitrogen atom in the isoquinoline moiety influences the electron distribution, creating a dipole moment and affecting the reactivity of the ring system. amerigoscientific.com

The thiazole ring is also aromatic, though its aromaticity is less pronounced than that of benzene. The presence of both a nitrogen and a sulfur atom in the five-membered ring leads to a complex distribution of electron density. researchgate.net The 2-amino group is a strong electron-donating group, which is expected to significantly influence the electron density distribution across the entire fused ring system of this compound, likely enhancing the electron density on the thiazole and adjacent rings.

The aromaticity of the fused system is a key determinant of its stability and reactivity. Electrophilic substitution reactions are expected to occur on the benzene and pyridine rings, with the precise location influenced by the directing effects of the fused thiazole ring and the amino substituent. scribd.com

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key parameters in this theory. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. atlantis-press.comresearchgate.net

For thiazole derivatives, quantum chemical calculations have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents. atlantis-press.comresearchgate.net In 2-aminothiazole (B372263), the HOMO is typically localized over the thiazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. researchgate.net The LUMO, on the other hand, is distributed over the heterocyclic ring, representing the most likely region for nucleophilic attack.

Table 2: Key Quantum Chemical Parameters and Their Significance

Parameter Description Significance for this compound
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons; a higher EHOMO suggests greater electron-donating ability.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons; a lower ELUMO suggests greater electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO. Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Electron Density Distribution The spatial distribution of electrons within the molecule. Determines the sites for electrophilic and nucleophilic attack and intermolecular interactions.
Aromaticity The degree of cyclic delocalization of π-electrons. Contributes to the thermodynamic stability and influences the chemical behavior of the molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the Thiazolo[5,4-c]isoquinolin-2-amine core is anticipated to significantly modulate its biological profile. The nature, position, and electronic properties of these substituents can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

Drawing parallels from studies on related thiazolo-fused systems, the substitution pattern on the isoquinoline (B145761) and thiazole (B1198619) rings is crucial for biological activity. For instance, in a series of thiazolo[5,4-b]quinoline derivatives evaluated for their antitumor activity, specific substitutions were found to be essential. The presence of a fluorine atom at the C-7 position of the tricyclic system was associated with the highest cytotoxic activities. nih.gov This suggests that electron-withdrawing groups in specific positions on the isoquinoline moiety of this compound could enhance its potency.

Furthermore, the electronic nature of substituents on an aryl ring attached to the thiazole moiety can dictate activity. In studies of 2-(arylamino)thiazolo[5,4-f]-quinazolin-9-ones, the nature of the substituent on the arylamino group at the 2-position of the thiazole ring was a key determinant of kinase inhibitory activity. mdpi.com This highlights the importance of exploring a diverse range of aryl substituents with varying electronic properties (electron-donating and electron-withdrawing) on the 2-amino group of this compound to map the SAR.

The introduction of small functional groups can fine-tune the biological activity of the this compound scaffold. In a study on thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors, the functionalization at various positions of the core scaffold was explored. mdpi.com For example, the addition of a methyl group can influence binding affinity and selectivity. In the context of 2-amino thiazole derivatives as Aurora kinase inhibitors, the presence of a 4-bromophenyl motif at the fifth position of the thiazole ring was deemed useful for hydrophobic interactions within the enzyme's active site. nih.gov This indicates that small, hydrophobic groups on the thiazole part of this compound could be beneficial for target engagement.

Moreover, the amino group at the 2-position of the thiazole ring is a key site for modification. In the synthesis of 2-amino-5-(thioaryl)thiazoles as Itk inhibitors, a series of substitutions on the 2-amino group were investigated to elucidate SAR. nih.gov This suggests that derivatization of the 2-amino group of this compound with various small functional groups could lead to significant changes in biological activity.

Isomeric Formulations and Their Activity Profiles

The isomeric arrangement of the thiazole ring fused to the isoquinoline core has a profound impact on biological activity. Different fusion patterns lead to distinct electronic distributions and three-dimensional shapes, which in turn affect how the molecules interact with biological targets.

For example, a comparative study of novel thiazole-fused quinazolin-8-ones, including thiazolo[4,5-g] and thiazolo[5,4-g] isomers, revealed significant differences in their ability to inhibit a panel of protein kinases. nih.gov The angular thiazolo[5,4-f]quinazolin-9-one scaffold has been shown to be particularly effective as a DYRK1A kinase inhibitor, with some derivatives exhibiting nanomolar potency. nih.gov In contrast, the linear thiazoloquinazolines were found to be inactive as kinase inhibitors but did show cytotoxic activity against various cancer cell lines. nih.gov

Biological Activity of Isomeric Thiazolo-Fused Quinazolinones
CompoundIsomeric ScaffoldTargetIC50 (µM)
5bThiazolo[5,4-g]quinazolinoneHuh7-D12 (Hepatocellular Carcinoma)7
6bThiazolo[5,4-g]quinazolinoneHuh7-D12 (Hepatocellular Carcinoma)2
5cThiazolo[4,5-g]quinazolinoneCDK9/CyclinT>100
6cThiazolo[4,5-g]quinazolinoneCDK9/CyclinT>100

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a pharmacophore model would likely include a hydrogen bond donor (the 2-amino group), hydrogen bond acceptors (the nitrogen atoms in the isoquinoline and thiazole rings), and an aromatic/hydrophobic region (the fused ring system).

Studies on related heterocyclic systems provide clues for pharmacophore development. For instance, in the development of 2-amino thiazole derivatives as Aurora kinase inhibitors, a pharmacophore model was generated that included hydrogen bond donors, acceptors, and hydrophobic features. nih.gov Similarly, docking studies of thiazolo[5,4-f]quinazolin-9-ones in the ATP-binding site of GSK-3β suggest that the nitrogen at position 6 of the tricyclic core can form a crucial hydrogen bond with the hinge region of the kinase. mdpi.com

Optimization of the this compound scaffold would involve modifying the substituents to better match the identified pharmacophoric features of a target protein. This could involve adding groups to enhance hydrogen bonding, hydrophobic interactions, or to introduce electrostatic interactions, thereby improving potency and selectivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties. For the this compound core, scaffold hopping could involve replacing the isoquinoline moiety with other bicyclic systems like quinoline (B57606), quinoxaline, or benzimidazole, while retaining the 2-aminothiazole (B372263) portion. This could lead to compounds with different selectivity profiles or improved pharmacokinetic properties.

Bioisosteric replacement can be applied to various parts of the molecule. For example, the 2-amino group could be replaced with other hydrogen-bonding groups such as a hydroxyl or a methylamino group. The sulfur atom in the thiazole ring could potentially be replaced with an oxygen (oxazole) or a nitrogen atom (imidazole), leading to related heterocyclic systems with different electronic and solubility characteristics. A study on oxazolo[5,4-d]pyrimidines as anticancer agents highlights the utility of such bioisosteric replacements, where the oxazole (B20620) core is explored as an alternative to the thiazole core. mdpi.com

Conformational Analysis and its Relevance to Activity

The three-dimensional conformation of this compound derivatives is critical for their interaction with biological targets. The planarity of the fused ring system is a key feature, but substituents can introduce conformational flexibility that may be crucial for activity.

For example, a study on thiazolo[5,4-b]quinoline derivatives emphasized that the conformational flexibility of a basic side chain at the C-2 or C-9 position was one of three essential structural features for significant antitumor activity. nih.gov This suggests that while the core scaffold provides a rigid framework, the ability of substituents to adopt specific conformations to interact with the target protein is vital.

Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of substituted this compound derivatives. Understanding the preferred conformations and the energy barriers between them can provide valuable insights into the active conformation and guide the design of more potent and selective analogs.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of the Thiazolo[5,4-c]isoquinoline core structure has been a subject of interest, with various methods being developed to improve efficiency and introduce molecular diversity.

A foundational synthesis involves the cyclization of 4-amino-3-thiocyano-isoquinoline to yield 2-aminothiazolo[5,4-c]isoquinoline. cdnsciencepub.comdoi.org This intermediate can then be converted to the parent Thiazolo[5,4-c]isoquinoline via a 2-chloro derivative. cdnsciencepub.comdoi.org This classical approach has paved the way for the preparation of various 2-substituted derivatives through nucleophilic displacement of the chlorine atom. cdnsciencepub.com

More recent advancements have focused on one-pot, multicomponent reactions to construct the thiazolo[5,4-c]isoquinoline skeleton. For instance, a straightforward synthesis has been reported from dithiooxamide (B146897) and appropriately substituted 2-halobenzaldehydes. rsc.orgresearchgate.net This method can selectively yield Thiazolo[5,4-c]isoquinolines, and the use of catalysts like lanthanum(III) triflate has been shown to favor their formation. rsc.org The nature and position of substituents on the starting benzaldehyde (B42025) have a significant impact on the reaction's outcome. rsc.orgresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of related fused heterocyclic systems, such as thiazolo[5,4-f]quinazolines. nih.govnih.gov This technology often leads to shorter reaction times and improved yields, which could be beneficially applied to the synthesis of Thiazolo[5,4-c]isoquinolin-2-amine derivatives. nih.govnih.gov

Future research in this area will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic routes. This includes the exploration of novel catalysts, flow chemistry techniques, and the use of greener solvents to further streamline the synthesis of this important heterocyclic system.

Exploration of Undiscovered Biological Targets and Mechanisms

While the biological activities of many thiazole (B1198619) and isoquinoline-containing compounds are well-documented, the specific targets and mechanisms of action for this compound and its analogs are still under active investigation.

Derivatives of related thiazolo-fused systems have shown a wide range of pharmacological properties, including acting as kinase inhibitors, antiviral agents, and adenosine (B11128) receptor antagonists. nih.govnih.govresearchgate.net For example, thiazolo[5,4-f]quinazolines have been identified as potent inhibitors of kinases involved in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Specifically, a compound known as EHT 1610, which has a thiazolo[5,4-f]quinazoline core, displays excellent affinity for the DYRK kinase family. nih.gov

The structural similarity of this compound to these bioactive compounds suggests that it may also interact with a variety of biological targets. Future research should aim to systematically screen this compound and its derivatives against a broad panel of enzymes and receptors to identify novel biological activities. Investigating its potential as an anti-inflammatory, anti-anxiety, or antimicrobial agent could be particularly fruitful areas of exploration. researchgate.net

Advanced Computational Modeling for Rational Design

Computational modeling and in silico screening are becoming indispensable tools in modern drug discovery and materials science. These techniques can predict the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

For related heterocyclic systems, computational methods such as 2D-QSAR (Quantitative Structure-Activity Relationship), CoMFA (Comparative Molecular Field Analysis), and molecular docking have been successfully employed to predict the binding affinity of ligands to their target proteins. jchemlett.com These studies help in understanding the key structural features required for potent biological activity and can guide the structural modification of compounds to improve their potency and selectivity. jchemlett.com

In the context of this compound, advanced computational modeling can be used to:

Predict potential biological targets through reverse docking and pharmacophore modeling.

Design novel derivatives with enhanced binding affinity and selectivity for specific targets.

Simulate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds to identify candidates with favorable drug-like profiles. researchgate.net

Molecular dynamics simulations can further explore the binding modes of these compounds and elucidate the key interactions that stabilize the ligand-protein complex. jchemlett.com This detailed understanding at the molecular level is crucial for the rational design of next-generation inhibitors and probes.

Integration of High-Throughput Screening with Targeted Synthesis

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.gov Integrating HTS with targeted synthesis creates a powerful feedback loop for the discovery of novel bioactive molecules.

A typical workflow would involve:

Screening: An initial HTS campaign of a diverse library of compounds, including this compound and its analogs, against a specific biological target.

Hit Identification: Analysis of the screening data to identify "hit" compounds that exhibit the desired activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis of a focused library of analogs around the initial hits to explore the SAR and identify the key structural motifs responsible for activity.

Lead Optimization: Further chemical modification of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

This iterative process of screening and synthesis can significantly accelerate the discovery of new therapeutic agents. For instance, HTS has been successfully used to identify novel benzoquinazolinones and thiazoloimidazoles as inhibitors of the influenza virus. nih.gov A similar approach could be applied to uncover the therapeutic potential of the Thiazolo[5,4-c]isoquinoline scaffold.

Application in Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a well-defined mechanism of action. The Thiazolo[5,4-c]isoquinoline scaffold, with its rigid, planar structure and potential for functionalization, is an excellent candidate for the development of novel chemical probes.

Derivatives of this scaffold could be designed to:

Fluorescently Label Biological Molecules: By incorporating fluorophores, these compounds could be used to visualize the localization and dynamics of specific proteins or cellular structures.

Act as Photoredox Catalysts: Some heterocyclic compounds, like thiazolo[5,4-d]thiazoles, have been shown to function as organic photoredox catalysts, driving chemical reactions with light. charlotte.edu The photophysical properties of Thiazolo[5,4-c]isoquinolines could be explored for similar applications.

Serve as Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker, these molecules could be used to covalently label their biological targets, facilitating target identification and validation.

The development of this compound-based chemical probes would provide valuable tools for chemical biologists to dissect complex biological processes and identify new drug targets.

Q & A

Q. What are the primary synthetic routes for Thiazolo[5,4-c]isoquinolin-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via two main pathways:

  • Hypervalent iodine-mediated cyclization : Starting from β-ketoesters, hypervalent iodine reagents (e.g., iodobenzene diacetate) facilitate efficient cyclization to form the thiazolo-isoquinoline core (Scheme 2, ).
  • α-Thiocyanatoketone hydration/cyclodehydration : This tandem reaction forms 2-oxo-3-thiazolines, which are subsequently cyclized to yield thiazolo[5,4-c]quinoline derivatives ().

Q. Key factors affecting yield :

  • Temperature : Cyclization reactions often require reflux conditions (e.g., acetic acid at 110°C).
  • Catalyst selection : Hypervalent iodine reagents reduce side reactions compared to traditional Lewis acids.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.0 ppm).
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 150–160 ppm.
  • HPLC/MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% by area under the curve) ().
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives ().

Q. How do the physicochemical properties of this compound influence its pharmacological potential?

  • Hydrogen-bonding capacity : One hydrogen bond donor and four acceptors enhance solubility and target binding ().
  • LogP (calculated) : ~1.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Topological polar surface area (TPSA) : 70.4 Ų suggests good membrane permeability ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial vs. antitumor activities may arise from:

  • Structural modifications : Substitutions at the 5-position (e.g., methyl groups) alter steric effects and target selectivity ().
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or MIC protocols can skew results.
    Methodological recommendations :
  • Conduct dose-response curves across multiple cell lines.
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize the synthesis of this compound for scale-up in drug discovery?

  • Catalyst screening : Replace hypervalent iodine with recyclable catalysts (e.g., Fe³⁺-clay) to reduce costs.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).
  • Flow chemistry : Enhances reproducibility for multi-step sequences ().

Q. How do computational methods aid in designing this compound derivatives with improved target binding?

  • Molecular docking : Predict interactions with kinase domains (e.g., CDK1 or GSK3β) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (e.g., electron-withdrawing groups enhance anticancer activity).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories ().

Q. Comparative Table: Synthetic Routes for this compound

MethodStarting MaterialCatalyst/ReagentYield (%)Key AdvantageReference
Hypervalent iodineβ-KetoestersPhI(OAc)₂65–75Mild conditions, high selectivity
Cyclodehydrationα-ThiocyanatoketonesH₂O/AcOH50–60Access to fused-ring derivatives
Microwave-assisted2-AminothiazolePd/C, DMF80–85Rapid synthesis, scalable

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.